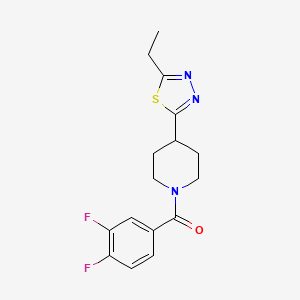

(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a difluorophenyl group, a thiadiazolyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The difluorophenyl group would likely contribute to the compound’s aromaticity, while the thiadiazolyl and piperidinyl groups could potentially introduce heterocyclic rings into the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the difluorophenyl group could potentially undergo electrophilic aromatic substitution, while the thiadiazolyl and piperidinyl groups could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its functional groups and overall structure .Applications De Recherche Scientifique

Synthesis Methodologies

- Synthesis Techniques: The synthesis of related compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone, involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to reasonable yields (Zheng Rui, 2010).

- Oxime Derivatives Synthesis: A series of oxime derivatives were synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, showing potential antimicrobial activities (L. Mallesha & K. Mohana, 2014).

Antimicrobial Activities

- Antibacterial and Antifungal Effects: Compounds derived from similar structures have shown significant antimicrobial activity against various pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).

- Antiviral Properties: Derivatives like 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides exhibited notable antiviral activities, particularly against the tobacco mosaic virus (Zhuo Chen et al., 2010).

Structural and Theoretical Studies

- Structural Analysis: Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime underwent comprehensive structural and theoretical studies, including X-ray diffraction and density functional theory calculations (C. S. Karthik et al., 2021).

Antiproliferative Activity

- Cancer Research: Diphenyl(piperidin-4-yl) thioamide methanol derivatives were synthesized and evaluated for their antiproliferative activity against various human carcinoma cell lines, highlighting the significance of certain molecular substitutions for this activity (S. B. B. Prasad et al., 2008).

Molecular Docking and Biological Evaluation

- Molecular Docking Studies: Novel derivatives have been synthesized and evaluated through molecular docking studies for their potential as antimicrobial and anticancer agents, demonstrating their biological efficacy and potential for drug development (Kanubhai D. Katariya et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound could potentially include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, if the compound shows promising biological activity, it could potentially be developed into a new drug .

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)11-3-4-12(17)13(18)9-11/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQHPSWDHYHTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)

![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)

![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)

![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)